molecular formula C7H13NO4 B12824039 2-(4-Aminobutyl)malonic acid

2-(4-Aminobutyl)malonic acid

Cat. No.: B12824039
M. Wt: 175.18 g/mol
InChI Key: FRXKFOUBZFMNLB-UHFFFAOYSA-N
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Description

2-(4-Aminobutyl)malonic acid is an organic compound with the molecular formula C7H13NO4. It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a 4-aminobutyl group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminobutyl)malonic acid typically involves the alkylation of malonic acid derivatives. One common method is the malonic ester synthesis, where diethyl malonate is deprotonated with a base to form an enolate, which then undergoes nucleophilic substitution with 4-bromobutylamine. The reaction is followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminobutyl)malonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The central methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides and bases like sodium ethoxide.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Alcohols.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

2-(4-Aminobutyl)malonic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Aminobutyl)malonic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The carboxylic acid groups can participate in coordination with metal ions, affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

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Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

2-(4-aminobutyl)propanedioic acid

InChI

InChI=1S/C7H13NO4/c8-4-2-1-3-5(6(9)10)7(11)12/h5H,1-4,8H2,(H,9,10)(H,11,12)

InChI Key

FRXKFOUBZFMNLB-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CC(C(=O)O)C(=O)O

Origin of Product

United States

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